

# 5-Methoxysalicylaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	2-Hydroxy-5-methoxybenzaldehyde
Cat. No.:	B1199172

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## Introduction

5-Methoxysalicylaldehyde (also known as **2-hydroxy-5-methoxybenzaldehyde**) is an organic compound belonging to the benzaldehyde family.<sup>[1]</sup> It is structurally characterized by a benzene ring substituted with a formyl (-CHO), a hydroxyl (-OH), and a methoxy (-OCH<sub>3</sub>) group at positions 1, 2, and 5, respectively.<sup>[1]</sup> This arrangement makes it an isomer of the well-known flavor and fragrance compound, vanillin.<sup>[2]</sup> 5-Methoxysalicylaldehyde serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including Schiff bases and heterocyclic compounds.<sup>[3][4]</sup> Furthermore, it has garnered interest for its potential biological activities, including antibacterial, acaricidal, and enzyme inhibitory properties.<sup>[2][5]</sup> This document provides an in-depth overview of the fundamental characteristics, synthesis, and key experimental protocols related to 5-Methoxysalicylaldehyde.

## Core Characteristics

5-Methoxysalicylaldehyde is typically a clear yellow liquid at room temperature.<sup>[6]</sup> Its core chemical and physical properties are summarized in the tables below.

## Physical Properties

Property	Value	Reference(s)
Appearance	Clear yellow liquid	[6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[7]
Molecular Weight	152.15 g/mol	[7]
Melting Point	4 °C	[7]
Boiling Point	250 °C	[7]
Density	1.219 g/mL at 25 °C	[7]
Refractive Index (n <sub>20/D</sub> )	1.578	[7]
Vapor Pressure	0.016 mmHg at 25 °C	[6]
Solubility	Slightly miscible with water; soluble in alcohol and chloroform.	[6]

## Chemical and Spectroscopic Identifiers

Identifier	Value	Reference(s)
IUPAC Name	2-hydroxy-5-methoxybenzaldehyde	<a href="#">[7]</a>
CAS Number	672-13-9	<a href="#">[7]</a>
Synonyms	5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde	<a href="#">[7]</a>
pKa	8.66	<a href="#">[2]</a>
LogP (o/w)	1.520 (estimated)	<a href="#">[6]</a>
Key IR Peaks (cm <sup>-1</sup> )	Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C-O (ether) bonds are expected.	<a href="#">[8]</a>
<sup>1</sup> H NMR	Signals corresponding to aldehydic, aromatic, methoxy, and hydroxyl protons are observed.	<a href="#">[1]</a>
<sup>13</sup> C NMR	Resonances for carbonyl, aromatic, and methoxy carbons are present.	<a href="#">[9]</a>
Mass Spectrum	Molecular ion peak (M <sup>+</sup> ) at m/z 152.	<a href="#">[10]</a>

## Synthesis and Purification

The primary method for the synthesis of 5-Methoxysalicylaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[\[11\]](#)

## Reimer-Tiemann Synthesis of 5-Methoxysalicylaldehyde

This reaction proceeds via the electrophilic substitution of 4-methoxyphenol with dichlorocarbene, which is generated *in situ* from chloroform and a strong base.[\[11\]](#)

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 4-methoxyphenol and 95% ethanol.
- Base Addition: While stirring, rapidly add an aqueous solution of sodium hydroxide.
- Heating and Chloroform Addition: Heat the mixture to 70-80 °C using a water bath. Once the temperature is stable, begin the dropwise addition of chloroform at a rate that maintains a gentle reflux.[12] The reaction is exothermic, so external heating may not be necessary after the reaction initiates.[11]
- Reaction Completion: After the chloroform addition is complete, continue stirring for an additional hour. The sodium salt of the product may precipitate.
- Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to separate the product.
- Extraction: Extract the distillate with a suitable organic solvent, such as dichloromethane.
- Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[13]

Caption: Workflow for the synthesis of 5-Methoxysalicylaldehyde.

## Key Experimental Methodologies

### Spectroscopic Analysis

Objective: To confirm the chemical structure by identifying the different proton environments.

Protocol:

- Sample Preparation: Dissolve a small amount of purified 5-Methoxysalicylaldehyde in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean NMR tube.[1]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically set to a frequency of 400 MHz or higher for better resolution.

- Data Acquisition: Acquire the spectrum. A standard acquisition includes a set number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed.
- Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts (ppm) and splitting patterns (multiplicity) to assign the peaks to the specific protons in the molecule.[14]

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: As 5-Methoxysalicylaldehyde is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates.[15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]
- Background Spectrum: Run a background spectrum of the clean salt plates or ATR crystal to be subtracted from the sample spectrum.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, multiple scans are averaged. The usual range is 4000-400  $\text{cm}^{-1}$ .[2]
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-O stretch).

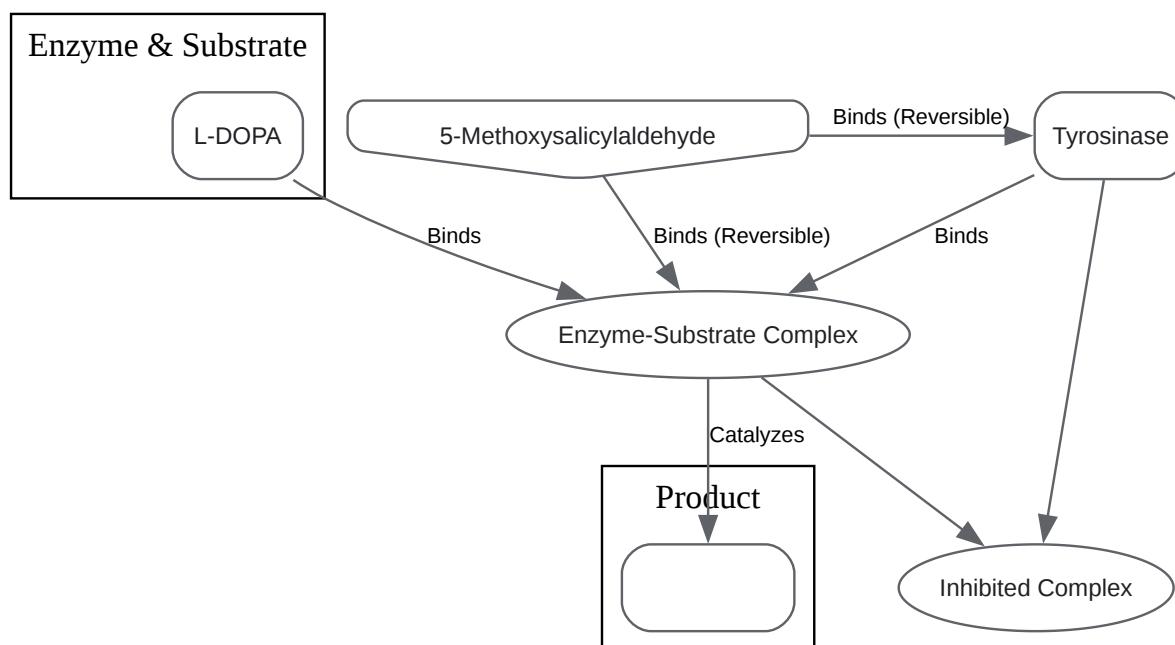
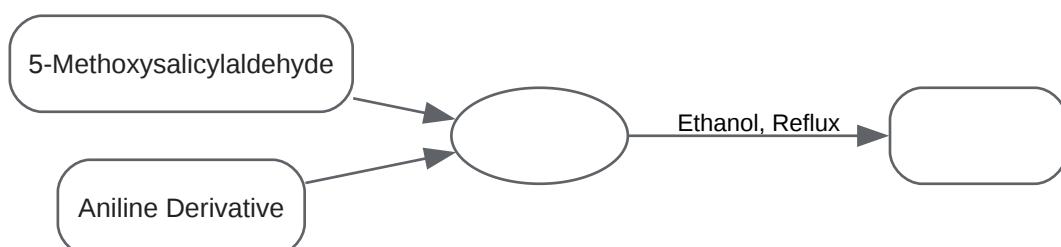
## Synthesis of a Schiff Base Derivative

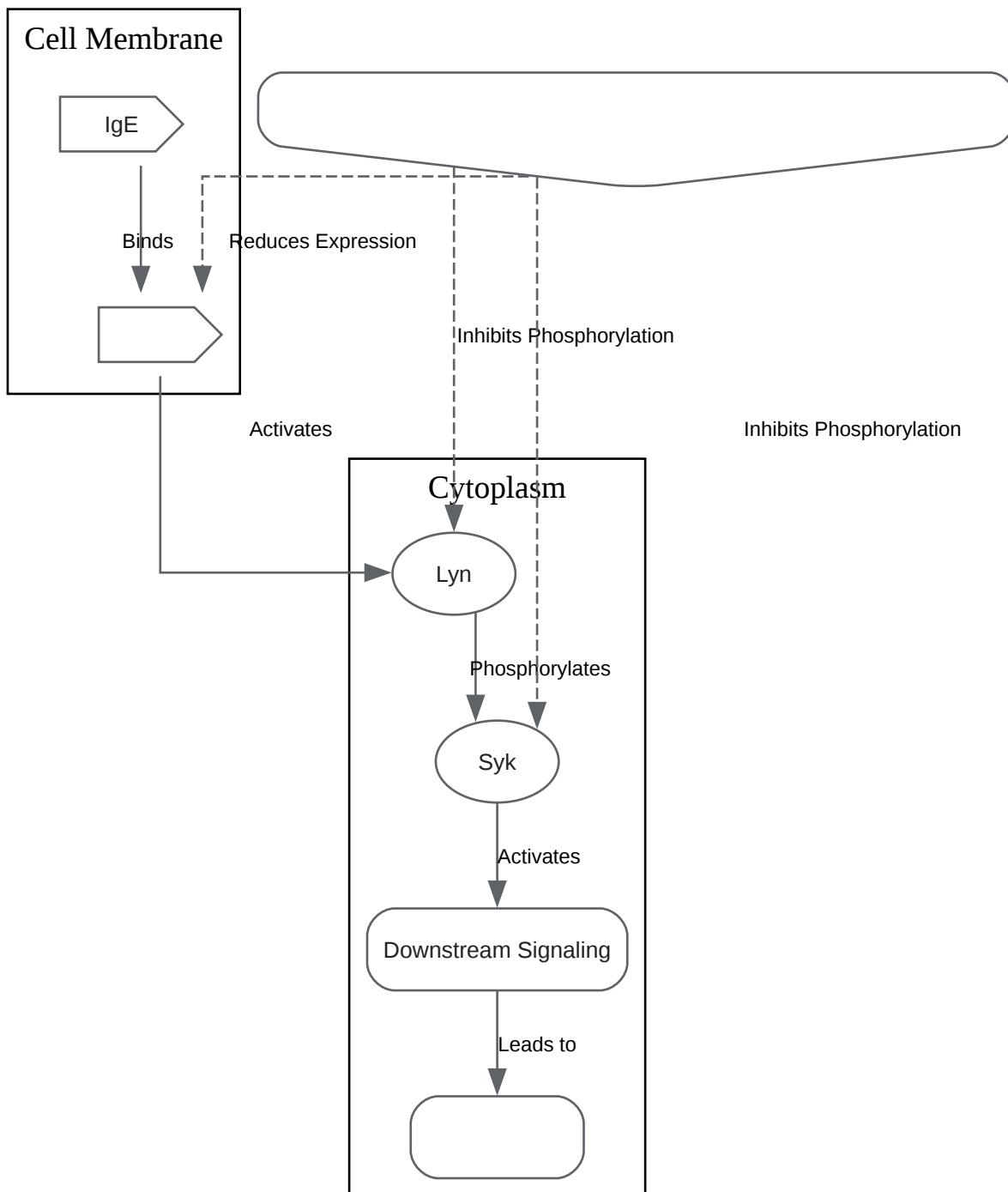
Objective: To demonstrate the utility of 5-Methoxysalicylaldehyde as a synthetic precursor.

Protocol (Example: reaction with an aniline derivative):

- Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of 5-Methoxysalicylaldehyde and a substituted aniline in ethanol.[16]

- Reaction: Reflux the mixture with stirring for a specified time (e.g., 2-6 hours).[4][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Product Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
- Purification: Wash the crude product with cold ethanol. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure Schiff base.[16]





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